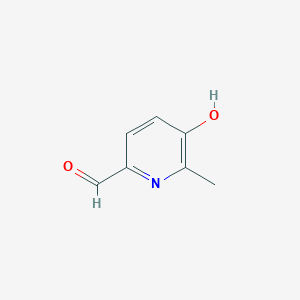

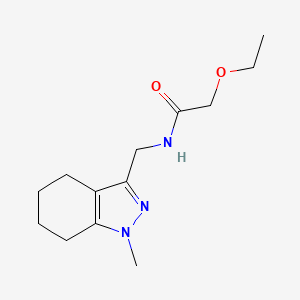

![molecular formula C15H23NO3 B2942757 tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate CAS No. 1221346-18-4](/img/structure/B2942757.png)

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information available on the synthesis of “tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate”, there are related compounds that have been synthesized. For instance, methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate has been synthesized by simple reduction and inversion methods .Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate” are not explicitly mentioned in the retrieved sources .科学的研究の応用

Organic Synthesis and Chemical Analysis

- The compound has been utilized in the development of a routine capillary gas-chromatographic profiling method for the simultaneous quantitative determination of various metabolites originating from the metabolism of tyrosine and tryptophan. This method is useful for diagnosing and following up on patients with functional tumors and for pharmacokinetic studies of administered aromatic amino acids, indicating the compound's role in enhancing analytical capabilities in medical research (Muskiet et al., 1981).

Molecular and Crystal Structure Analysis

- Studies on tert-butyldiphenylsilanes, including variations with methoxy and amino derivatives, have elucidated the effects of functional group variation on intermolecular interaction patterns in the molecular crystalline state. These findings underscore the significance of lone electron pair density transfer from nitrogen to silicon atoms, demonstrating the compound's relevance in the study of molecular structures and interactions (Bauer et al., 2021).

Catalysis and Asymmetric Synthesis

- The compound has been referenced in the context of rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. Research shows that rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups enable high enantioselectivities and catalytic activities, highlighting its importance in the development of chiral pharmaceutical ingredients and providing insight into reaction pathways and enantioselection mechanisms (Imamoto et al., 2012).

Organic Acids in Microbial Metabolism

- Research involving organic acids analyzed as tert-butyldimethylsiyl derivatives in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon suggests the compound's utility in understanding microbial metabolism, especially in extreme environments like deep-sea hydrothermal vents (Rimbault et al., 1993).

Foldamer Research

- The title compound has been used as a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization. Such research contributes to the development of novel biomimetic structures, potentially impacting materials science and drug design (Abbas et al., 2009).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been known to interact with their targets, leading to various biological activities .

Biochemical Pathways

Compounds with similar structures have been known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been known to exhibit various biological activities .

特性

IUPAC Name |

tert-butyl 3-[(2-methoxyphenyl)methylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)9-10-16-11-12-7-5-6-8-13(12)18-4/h5-8,16H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCBELUGNMGXAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

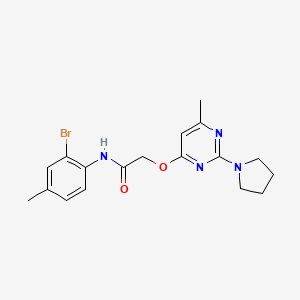

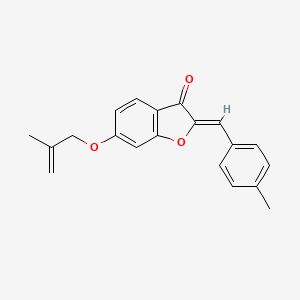

![7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2942679.png)

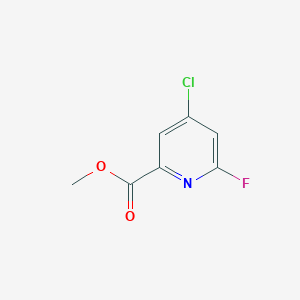

![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2942681.png)

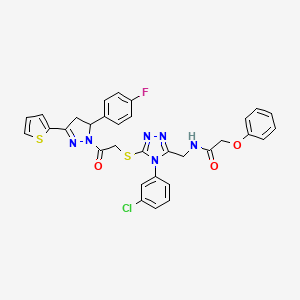

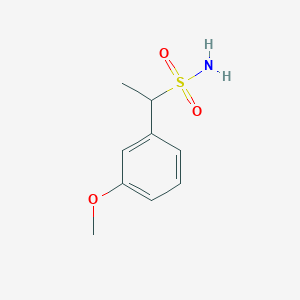

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2942682.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2942686.png)

![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2942696.png)